Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate
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Overview
Description
Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a synthetic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features an indole fused with a quinoxaline ring, which is further substituted with a chlorine atom and an ethyl acetate group.
Mechanism of Action
Target of Action
The primary target of ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is DNA . This compound is an analogue of a natural cytotoxic agent, ellipticine, isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .
Mode of Action
The compound interacts with its target, DNA, through non-covalent binding . This interaction can lead to changes in the DNA structure, affecting the normal functioning of the cell .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis . It’s also worth noting that the compound has shown high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .
Result of Action
The compound’s action results in the disruption of normal cellular processes, leading to cell death . It exhibits cytotoxic effects against various types of cancer, except for Burkitt lymphoma, which is viral . Moreover, it has shown antiviral activity against several viruses .
Action Environment
The action, efficacy, and stability of ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can affect the yield of the reaction products . To reduce the competing reaction rate, certain reactions were carried out at 40°C in the presence of equivalent amounts of potassium carbonate .
Preparation Methods
The synthesis of Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate typically involves a multi-step process starting from isatin or its derivatives . One common synthetic route includes:
Condensation Reaction: Isatin is condensed with o-phenylenediamine to form the indoloquinoxaline core.
Chlorination: The indoloquinoxaline is then chlorinated at the 9th position using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: Finally, the chlorinated indoloquinoxaline is esterified with ethyl acetate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitro groups to amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines, thiols). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with DNA and proteins, making it a candidate for drug development.
Comparison with Similar Compounds
Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is unique due to its specific substitution pattern and biological activities. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
6H-Indolo[2,3-b]quinoxaline derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
The uniqueness of Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate lies in its specific substitution with a chlorine atom and an ethyl acetate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOCXDIEYCAEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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